molecular formula C15H21N3O B2640741 N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2094872-12-3

N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2640741
CAS No.: 2094872-12-3
M. Wt: 259.353
InChI Key: REQZUDACIJOABI-UHFFFAOYSA-N
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Description

N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide is an organic compound that features a cyclohexyl group, a pyrimidine ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2-cyclohexyl-1-(pyrimidin-2-yl)ethanamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-cyclohexyl-1-(pyridin-2-yl)ethyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-[2-cyclohexyl-1-(pyrimidin-4-yl)ethyl]prop-2-enamide: Similar structure but with the pyrimidine ring substituted at a different position.

    N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a prop-2-enamide moiety.

Uniqueness

N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of structural features, including the cyclohexyl group, pyrimidine ring, and prop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-14(19)18-13(15-16-9-6-10-17-15)11-12-7-4-3-5-8-12/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZUDACIJOABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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